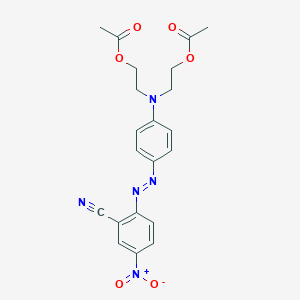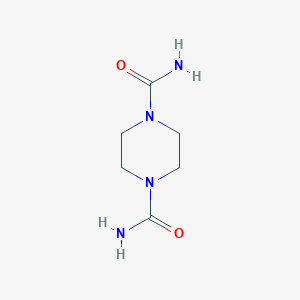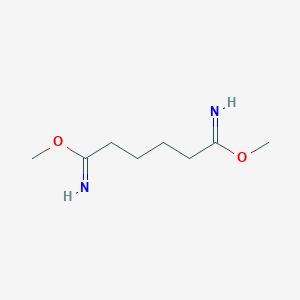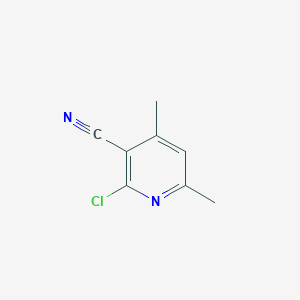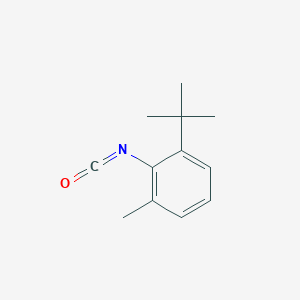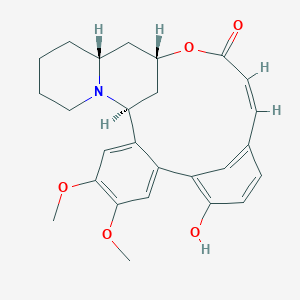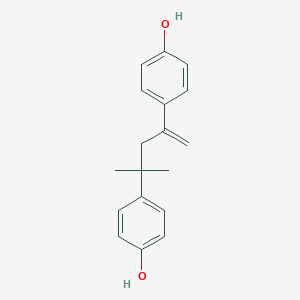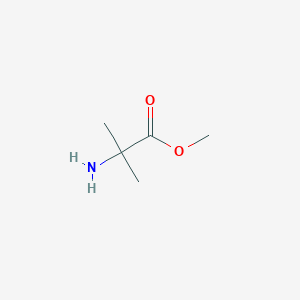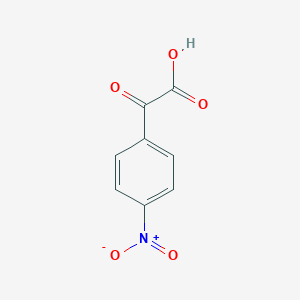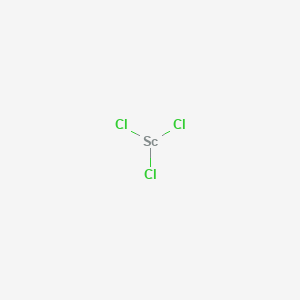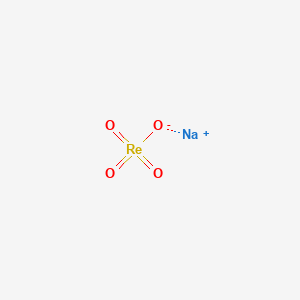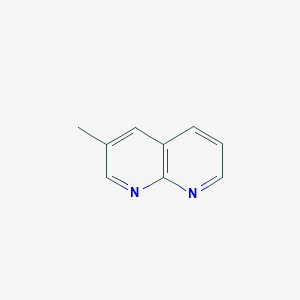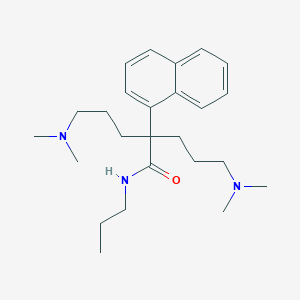
N-Acetyl-S-(3,4-dichlorophenyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(3,4-dichlorophenyl)cysteine (DCC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCC is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. DCC has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-Acetyl-S-(3,4-dichlorophenyl)cysteine is not fully understood. However, it is believed that N-Acetyl-S-(3,4-dichlorophenyl)cysteine exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which are both implicated in the development of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has also been shown to improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has been extensively studied, and its properties are well-documented. However, there are also some limitations to using N-Acetyl-S-(3,4-dichlorophenyl)cysteine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on N-Acetyl-S-(3,4-dichlorophenyl)cysteine. One area of interest is its potential use in the treatment of cancer. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative disorders. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to improve mitochondrial function, which is important for neuronal health. Further studies are needed to determine whether N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be used to treat diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of N-Acetyl-S-(3,4-dichlorophenyl)cysteine that may have improved efficacy and fewer side effects.
Synthesemethoden
N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3,4-dichlorobenzyl chloride. This reaction results in the formation of N-acetyl-S-(3,4-dichlorophenyl)cysteine.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
13443-69-1 |
|---|---|
Produktname |
N-Acetyl-S-(3,4-dichlorophenyl)cysteine |
Molekularformel |
C11H11Cl2NO3S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Synonyme |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



